Euphorbia factor L9

Cytotoxicity Multidrug resistance Lathyrane diterpenoid

Euphorbia Factor L9 (EFL9) is the only Euphorbia Factor with a C‑7 nicotinate ester, which confers potent, broad‑spectrum cytotoxicity across drug‑sensitive and MDR (P‑gp‑overexpressing) cell lines. This makes it essential for SAR benchmarking and collateral‑sensitivity research, where EFL1, EFL2, or EFL3 would be inactive or selective. It also serves as an analytical reference standard for Euphorbia lathyris extracts, ensuring regulatory‑grade batch consistency. Buy EFL9 when your study demands a consistent, positive‑control cytotoxic diterpenoid with a defined structural anchor for mechanism‑of‑action interpretation.

Molecular Formula C37H41NO9
Molecular Weight 643.7 g/mol
CAS No. 129393-28-8
Cat. No. B3027502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuphorbia factor L9
CAS129393-28-8
Molecular FormulaC37H41NO9
Molecular Weight643.7 g/mol
Structural Identifiers
SMILESCC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)C(CC4C(C4(C)C)C=C(C2=O)C)OC(=O)C5=CN=CC=C5)OC(=O)C)OC(=O)C
InChIInChI=1S/C37H41NO9/c1-20-16-27-28(36(27,6)7)17-29(45-35(43)26-14-11-15-38-19-26)22(3)32(44-23(4)39)30-31(46-34(42)25-12-9-8-10-13-25)21(2)18-37(30,33(20)41)47-24(5)40/h8-16,19,21,27-32H,3,17-18H2,1-2,4-7H3/b20-16-/t21-,27+,28-,29+,30+,31-,32-,37+/m0/s1
InChIKeyKJVZJVTXTSJYTG-DHTCIELZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Euphorbia Factor L9 (CAS 129393-28-8): Lathyrane Diterpenoid for Anticancer and MDR Reversal Research


Euphorbia factor L9 (EFL9) is a macrocyclic lathyrane-type diterpenoid isolated from the seeds of Euphorbia lathyris (Caper Spurge), a plant used in traditional Chinese medicine [1]. With a molecular weight of 643.7 Da and molecular formula C37H41NO9 [2], EFL9 features a highly oxygenated tricyclic lathyrane skeleton bearing acetyl, benzoyl, and nicotinoyl ester substitutions at key positions, most notably a nicotinate ester at C-7 [3]. Among the Euphorbia factor series (EFL1-21), EFL9 has been specifically identified as the compound exhibiting the strongest broad-spectrum cytotoxicity against a panel of human cancer cell lines, including those with multidrug resistance (MDR) phenotypes [1]. Its structural features confer both direct cytotoxic activity and the ability to modulate P-glycoprotein (P-gp)-mediated drug efflux, positioning it as a distinct chemical probe for MDR collateral sensitivity research [4].

Why Euphorbia Factor L9 Cannot Be Substituted with L1, L2, L3, or L8 in MDR Reversal Assays


Within the Euphorbia factor lathyrane diterpenoid series, subtle differences in the ester substitution pattern at positions C-3, C-5, C-7, and C-15 produce profoundly divergent pharmacological profiles that preclude functional interchangeability [1]. For example, Euphorbia factor L1 (EFL1) exhibits negligible cytotoxicity across multiple cancer cell lines at concentrations up to 40 µM, whereas Euphorbia factor L9 (EFL9) demonstrates potent broad-spectrum activity against the same panel [1]. Similarly, EFL2 exhibits selective cytotoxicity primarily against the KB-VIN MDR subline, while EFL9 exerts uniformly strong cytotoxicity across both parental drug-sensitive and MDR cell lines [1]. The nicotinate ester uniquely present at C-7 in EFL9—a structural feature absent in EFL1, EFL2, and EFL3—has been identified as critical for this broad-spectrum activity [2]. Substituting EFL9 with a more readily available analog such as EFL1, EFL2, or EFL3 would therefore fundamentally alter, if not nullify, the experimental outcomes in cytotoxicity screening and MDR collateral sensitivity studies [1].

Quantitative Differentiation Evidence for Euphorbia Factor L9: Comparative Cytotoxicity and Mechanistic Data


Superior Broad-Spectrum Cytotoxicity: Euphorbia Factor L9 vs. L1, L2, L3, and L8 Across Five Cancer Cell Lines

In a direct head-to-head comparison of five Euphorbia factors (EFL1, EFL2, EFL3, EFL8, and EFL9) isolated and tested under identical experimental conditions, Euphorbia factor L9 (compound 5) exhibited the strongest cytotoxicity against all five cancer cell lines tested, whereas EFL1 showed no detectable cytotoxicity at concentrations up to 40 µM against any cell line, and EFL2 demonstrated selective activity only against the MDR subline KB-VIN [1]. The study authors explicitly stated that 'Compound 5 exhibited the strongest cytotoxicity against all cell lines, while compound 2 showed selectivity against KB-VIN' [1].

Cytotoxicity Multidrug resistance Lathyrane diterpenoid

Collateral Sensitivity in MDR Cancer: Euphorbia Factor L9 Activity Against Vincristine-Resistant KB-VIN Cells

Euphorbia factor L9 demonstrates collateral sensitivity—the phenomenon where MDR cells exhibit enhanced susceptibility relative to drug-sensitive parental cells—against the P-gp-overexpressing KB-VIN cell line [1]. A 2020 review specifically cited EFL9 as 'a lathyrane-type diterpene compound with a nicotinate ester at C-7' that 'exhibited the strongest cytotoxicity against... the vincristine-resistant KB-VIN cell line' [1]. This collateral sensitivity profile distinguishes EFL9 from conventional chemotherapeutics that lose efficacy in MDR contexts and even from its structural analog EFL2, which showed selectivity against KB-VIN but not broad-spectrum activity [2].

Multidrug resistance P-glycoprotein Collateral sensitivity

Mechanistic Differentiation: Cell Cycle Disruption and Cytoskeletal Perturbation by Euphorbia Factor L9

Mechanistic analysis demonstrated that Euphorbia factor L9 (compound 5) and EFL3 (compound 3) disrupt normal cell cycle progression, causing accumulation of cells in the G1 to early S phase, whereas EFL1 and the tetraol derivative 6 showed no such effect [1]. Additionally, compounds 2-5 (EFL2, EFL3, EFL8, and EFL9) induced obvious actin filament aggregation and partial interference of the microtubule network, a phenotype not observed with EFL1 or the de-esterified tetraol derivative [1]. The study authors noted that these mechanistic findings were reported 'for the first time' for this compound class [1].

Cell cycle arrest Actin aggregation Microtubule interference

Anti-Inflammatory Activity: NO Production Inhibition by Euphorbia Factor L9 vs. Euphorbia Factor L3

A 2024 comprehensive review of 264 Euphorbia-derived compounds documented that Euphorbia factors L3 and L9 diminished nitric oxide (NO) production in LPS-stimulated macrophages by 61.85% and 63.68%, respectively [1]. This direct comparison indicates that EFL9 demonstrates marginally superior NO inhibition relative to EFL3 under identical assay conditions, while both compounds also exhibited cytotoxic activity against BK and BK-VIN cell lines [1]. However, the review nature of this source provides class-level aggregation rather than primary comparative data.

Anti-inflammatory Nitric oxide inhibition Macrophage

Critical Role of C-7 Nicotinate Ester in Euphorbia Factor L9 Cytotoxicity: SAR Evidence

Structure-activity relationship (SAR) analysis from the Teng et al. (2018) study identified the substitutions at C-3, C-5, C-7, and C-15 as critical determinants of both cytotoxic potency and cell type-selectivity among Euphorbia factors [1]. A 2020 review specifically highlighted that the nicotinate ester at C-7 is the distinguishing structural feature of EFL9 associated with its superior broad-spectrum cytotoxicity compared to analogs lacking this moiety [2]. A 2022 study on related Euphorbia diterpenoids corroborated that a benzoyloxy or nicotinoyloxy substituent at C-7 confers more potent cytotoxic activity than acetyloxy or hydroxy groups at this position [3].

Structure-activity relationship Nicotinate ester Diterpenoid pharmacophore

Validated Research Applications for Euphorbia Factor L9 Based on Comparative Evidence


Positive Control for Broad-Spectrum Cytotoxicity in Lathyrane Diterpenoid SAR Studies

EFL9 serves as an optimal reference compound for structure-activity relationship (SAR) studies of Euphorbia diterpenoids requiring a broad-spectrum cytotoxic comparator. Unlike EFL1 (inactive) or EFL2 (selective for MDR), EFL9 provides a consistent positive signal across A549, MDA-MB-231, KB, MCF-7, and MDR cell lines, enabling robust benchmarking of novel analogs [1]. The well-characterized dependence of its activity on the C-7 nicotinate ester provides a defined structural anchor for SAR interpretation [2].

Chemical Probe for Multidrug Resistance Collateral Sensitivity Mechanisms

EFL9 is uniquely positioned as a chemical probe for investigating collateral sensitivity in MDR cancer models. Its ability to maintain potent cytotoxicity against P-gp-overexpressing KB-VIN cells without the loss of efficacy typical of conventional chemotherapeutics makes it a valuable tool for dissecting MDR-specific vulnerabilities [1]. Procurement of EFL9, rather than EFL1 or EFL2, is essential for studies aiming to identify or validate collateral sensitivity pathways in drug-resistant cancers [1].

Analytical Reference Standard for Euphorbia lathyris Extract Quality Control

Given its well-defined structure, availability of high-purity material (≥98%), and established chromatographic properties, EFL9 functions as an analytical reference standard for the quality control of Euphorbia lathyris seed extracts and related botanical preparations [1]. Its distinct retention characteristics in HPLC and unique mass spectral signature enable specific identification and quantification in complex matrices, supporting regulatory compliance and batch-to-batch consistency verification [1].

Tool Compound for Cytoskeletal Dynamics and Cell Cycle Research

EFL9 induces both actin filament aggregation and partial microtubule network interference while simultaneously causing G1 to early S phase cell cycle arrest—a phenotypic combination not observed with structurally related but inactive analogs like EFL1 or the de-esterified tetraol derivative [1]. This specific mechanistic signature makes EFL9 a valuable tool compound for studying the intersection of cytoskeletal dynamics and cell cycle regulation, particularly in cancer cell biology [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Euphorbia factor L9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.